3,5,6-Trichloro-2-pyridinol, sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

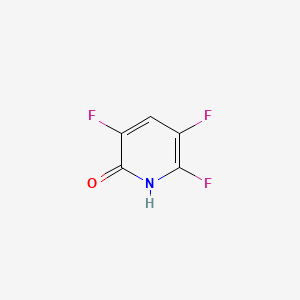

Sodium 3,5,6-trichloropyridin-2-olate is a chemical compound with the molecular formula C5HCl3NNaO and a molecular weight of 220.42 g/mol . It is commonly used as an intermediate in the synthesis of organophosphorus insecticides such as chlorpyrifos and chlorpyrifos-methyl . This compound is a grayish-yellow solid that is slightly soluble in water but readily soluble in organic solvents like acetonitrile, methanol, and ethanol .

Synthetic Routes and Reaction Conditions:

Chlorination of Pyridine: The first method involves the chlorination of pyridine to produce 2,3,5,6-tetrachloropyridine.

Reaction with Trichloroacetyl Chloride and Acrylonitrile: Another method involves the reaction of trichloroacetyl chloride with acrylonitrile to form 3,5,6-trichloropyridin-2-ol, which is subsequently neutralized with sodium hydroxide to produce the sodium salt.

Industrial Production Methods: In an industrial setting, the production of sodium 3,5,6-trichloropyridin-2-olate typically involves large-scale reactions in enamel reactors. For example, 280 kg of trichloroacetyl chloride is reacted with an excess of acrylonitrile and suitable solvents and catalysts. The reaction mixture is then refluxed, and the endpoint is monitored using gas chromatography. After the reaction is complete, the mixture is transferred to a distillation kettle for solvent removal. The residue is then neutralized with 30% sodium hydroxide solution, filtered, and dried to obtain the final product .

Types of Reactions:

Substitution Reactions: Sodium 3,5,6-trichloropyridin-2-olate can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: Under acidic conditions, it can be hydrolyzed to form 3,5,6-trichloropyridin-2-ol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Acidic Conditions: Hydrolysis typically requires acidic conditions, such as the presence of hydrochloric acid.

Major Products:

3,5,6-Trichloropyridin-2-ol: This is the primary product formed during hydrolysis.

Applications De Recherche Scientifique

Sodium 3,5,6-trichloropyridin-2-olate has a wide range of applications in scientific research:

Mécanisme D'action

The primary mechanism of action of sodium 3,5,6-trichloropyridin-2-olate involves its role as an intermediate in the synthesis of organophosphorus insecticides. These insecticides function by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects. The inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually the death of the insect .

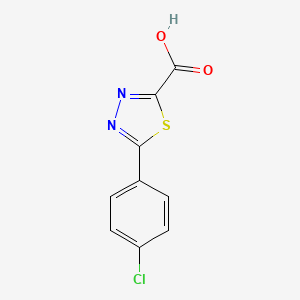

Comparaison Avec Des Composés Similaires

- 2,4,6-Trichloropyridine

- 2,3,6-Trichloropyridine

- 3,5,6-Trichloropyridin-2-ol

Comparison: Sodium 3,5,6-trichloropyridin-2-olate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. For instance, its solubility in organic solvents and its ability to undergo nucleophilic substitution reactions make it particularly valuable as an intermediate in the synthesis of organophosphorus insecticides .

Propriétés

Numéro CAS |

37439-34-2 |

|---|---|

Formule moléculaire |

C5H2Cl3NNaO |

Poids moléculaire |

221.42 g/mol |

Nom IUPAC |

sodium;3,5,6-trichloropyridin-2-olate |

InChI |

InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10); |

Clé InChI |

DXEYVFFFVOFVOK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] |

SMILES canonique |

C1=C(C(=O)NC(=C1Cl)Cl)Cl.[Na] |

Key on ui other cas no. |

37439-34-2 |

Description physique |

Liquid |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium 3,5,6-trichloropyridin-2-olate in the synthesis of Chlorpyrifos?

A: Sodium 3,5,6-trichloropyridin-2-olate is a key reactant [] in the synthesis of Chlorpyrifos. The provided research paper [] describes a method where this compound reacts with ethyl chloride in the presence of a catalyst to produce Chlorpyrifos.

Q2: The research mentions that the solvent used in this synthesis can be recycled. How does this relate to Sodium 3,5,6-trichloropyridin-2-olate?

A: While the abstract doesn't explicitly detail the solvent's interaction with Sodium 3,5,6-trichloropyridin-2-olate, the fact that the solvent can be recycled after product precipitation suggests that the sodium salt is either fully consumed in the reaction or remains dissolved in the solvent after Chlorpyrifos precipitation. This efficient use of Sodium 3,5,6-trichloropyridin-2-olate contributes to the environmental and cost benefits of the described synthesis method [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)